

# Commercial Suppliers of Faldaprevir-d7 for Research: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Faldaprevir-d7

Cat. No.: B12412173

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for **Faldaprevir-d7**, a deuterated analog of the potent hepatitis C virus (HCV) NS3/4A protease inhibitor, Faldaprevir. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality **Faldaprevir-d7** for their research needs. In addition to supplier information, this guide details the mechanism of action of Faldaprevir, provides experimental protocols for its analysis and characterization, and outlines a typical research workflow.

## Commercial Suppliers

**Faldaprevir-d7** is available from several commercial suppliers specializing in stable isotope-labeled compounds for research purposes. The following table summarizes key information for some of the prominent suppliers. Researchers are advised to request a certificate of analysis for detailed purity and characterization data.

Supplier	Product Name	CAS Number	Purity	Available Quantities	Additional Notes
MedChemExpress	Faldaprevir-d7	1613250-18-2	>98%	Inquire for details	Deuterium labeled Faldaprevir. <a href="#">[1]</a>
Biosynth	Faldaprevir	801283-95-4 (unlabeled)	High Purity	Inquire for details	Offers Faldaprevir and likely its deuterated analogs.
Cayman Chemical	Faldaprevir	801283-95-4 (unlabeled)	≥98%	1 mg, 5 mg, 10 mg, 25 mg	Provides detailed analytical data on their website.
Selleck Chemicals	Faldaprevir	801283-95-4 (unlabeled)	>99%	5 mg, 10 mg, 50 mg, 100 mg	Offers a high-purity version of the unlabeled compound.

Note: Pricing information is typically available upon quotation from the respective suppliers.

## Mechanism of Action: Inhibition of HCV NS3/4A Protease

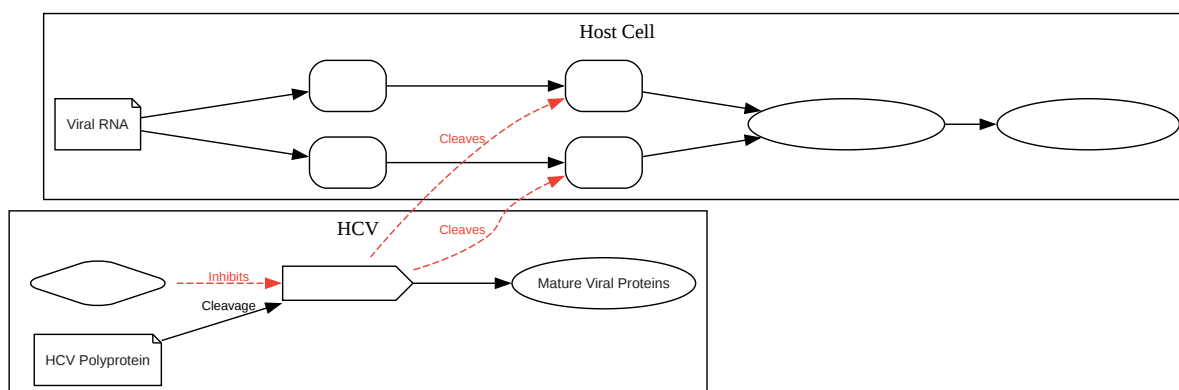
Faldaprevir is a potent and selective inhibitor of the HCV NS3/4A serine protease. This viral enzyme is crucial for the replication of the hepatitis C virus. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins that are essential for viral replication and assembly.

Furthermore, the NS3/4A protease plays a key role in the virus's ability to evade the host's innate immune system. It achieves this by cleaving two critical adaptor proteins in the host's

antiviral signaling pathways:

- TRIF (TIR-domain-containing adapter-inducing interferon- $\beta$ ): Cleavage of TRIF disrupts the Toll-like receptor 3 (TLR3) signaling pathway, which is responsible for detecting viral double-stranded RNA and initiating an interferon response.
- MAVS (Mitochondrial Antiviral-Signaling protein): Cleavage of MAVS disrupts the RIG-I-like receptor (RLR) signaling pathway, another key sensor of viral RNA that triggers the production of type I interferons and other antiviral cytokines.

By inhibiting the NS3/4A protease, Faldaprevir not only blocks the maturation of viral proteins but also restores the host's ability to mount an effective innate immune response against the virus.



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**Diagram 1:** Faldaprevir's inhibition of HCV NS3/4A protease and its effect on host immune evasion pathways.

## Experimental Protocols

# Quantification of Faldaprevir-d7 in Biological Matrices by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of **Faldaprevir-d7** in plasma samples. Optimization will be required based on the specific instrumentation and matrix used.

## 1. Sample Preparation (Protein Precipitation):

- To 100  $\mu\text{L}$  of plasma sample, add 300  $\mu\text{L}$  of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound not being tested).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100  $\mu\text{L}$  of the initial mobile phase.

## 2. HPLC Conditions:

- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8  $\mu\text{m}$  particle size) is suitable.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration. For example:
  - 0-0.5 min: 10% B
  - 0.5-2.5 min: 10-95% B
  - 2.5-3.5 min: 95% B
  - 3.5-3.6 min: 95-10% B
  - 3.6-5.0 min: 10% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5  $\mu\text{L}$ .
- Column Temperature: 40°C.

## 3. Mass Spectrometry Conditions (Triple Quadrupole):

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for **Faldaprevir-d7** and the internal standard. These transitions need to be determined by direct infusion of the compounds.
- Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

## In Vitro Plasma Protein Binding Assay (Ultrafiltration)

This protocol describes a method to determine the extent of **Faldaprevir-d7** binding to plasma proteins.

### 1. Materials:

- **Faldaprevir-d7** stock solution (in a compatible solvent like DMSO).
- Control plasma (e.g., human, rat).
- Phosphate-buffered saline (PBS), pH 7.4.
- Ultrafiltration devices (e.g., with a 10 kDa molecular weight cutoff).

### 2. Procedure:

- Spike the control plasma with **Faldaprevir-d7** to the desired final concentration (e.g., 1  $\mu$ M). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
- Incubate the spiked plasma at 37°C for a predetermined time (e.g., 30 minutes) to allow for binding equilibrium to be reached.
- Transfer an aliquot of the incubated plasma to the sample reservoir of the ultrafiltration device.
- Centrifuge the device according to the manufacturer's instructions (e.g., 5,000 x g for 15 minutes at 37°C).
- Collect the ultrafiltrate, which contains the unbound drug.
- Analyze the concentration of **Faldaprevir-d7** in the ultrafiltrate (unbound concentration) and in an aliquot of the initial spiked plasma (total concentration) using the HPLC-MS/MS method described above.

### 3. Calculation:

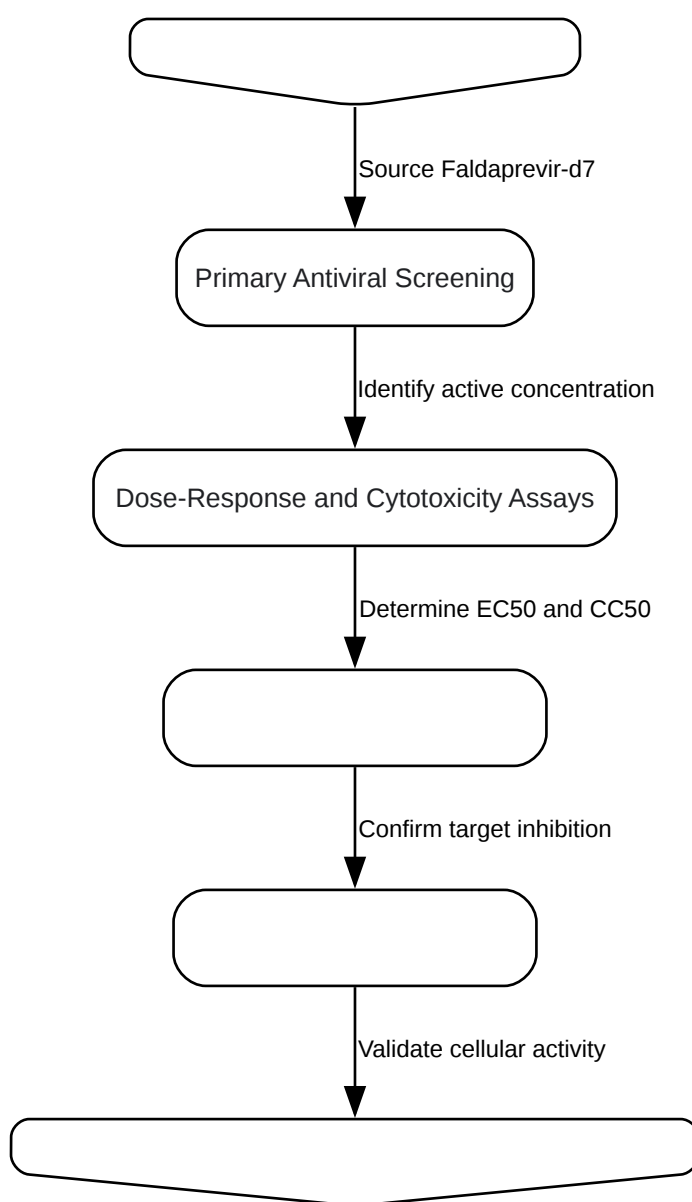
- Percent unbound = (Concentration in ultrafiltrate / Total concentration) x 100
- Percent bound = 100 - Percent unbound

#### 4. Non-Specific Binding Control:

- To assess non-specific binding of the drug to the ultrafiltration device, perform the same procedure with **Faldaprevir-d7** spiked into PBS instead of plasma. The recovery in the filtrate should be high. Pre-treating the device with a solution like Tween-20 can help minimize non-specific binding.[2]

## Research Workflow

A typical research workflow for investigating a compound like **Faldaprevir-d7** involves several stages, from initial screening to more detailed mechanistic studies.



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**Diagram 2:** A typical research workflow for evaluating an antiviral compound like **Faldaprevir-d7**.

1. **Compound Acquisition:** Source **Faldaprevir-d7** from a reputable commercial supplier. Ensure the purity and identity of the compound are verified.
2. **Primary Antiviral Screening:** Perform initial screens to confirm the antiviral activity of **Faldaprevir-d7** against the target virus (HCV) in a cell-based assay. This is often done at a single, high concentration.
3. **Dose-Response and Cytotoxicity Assays:** Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of **Faldaprevir-d7**. This is crucial for establishing a therapeutic window.
4. **Mechanism of Action Studies:** Investigate how **Faldaprevir-d7** inhibits viral replication. For Faldaprevir, this would involve assays to measure the inhibition of the NS3/4A protease activity and the downstream effects on the host immune signaling pathways.
5. **Target Engagement Assays:** Confirm that **Faldaprevir-d7** directly interacts with its intended target (NS3/4A protease) within the cellular environment. Techniques like cellular thermal shift assays (CETSA) can be employed. The use of deuterated compounds can be advantageous in certain mass spectrometry-based target engagement studies.
6. **In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:** If promising in vitro data is obtained, the next step is to evaluate the efficacy and PK/PD properties of **Faldaprevir-d7** in relevant animal models of HCV infection. The deuterated label is particularly useful for pharmacokinetic studies, as it allows for the differentiation of the administered drug from its endogenous counterparts and facilitates accurate quantification by mass spectrometry.

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## References

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